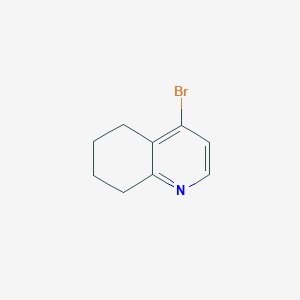

4-Bromo-5,6,7,8-tetrahydroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5,6,7,8-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-8-5-6-11-9-4-2-1-3-7(8)9/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXCEWIDPHPVAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC=CC(=C2C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881204-70-2 | |

| Record name | 4-bromo-5,6,7,8-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-5,6,7,8-tetrahydroquinoline: A Technical Guide for Chemical Synthesis and Drug Discovery

An In-depth Exploration of a Versatile Heterocyclic Scaffold

For researchers, medicinal chemists, and professionals in drug development, the tetrahydroquinoline core represents a privileged scaffold, consistently appearing in a multitude of biologically active compounds. This guide focuses on a specific, yet under-documented derivative, 4-Bromo-5,6,7,8-tetrahydroquinoline (CAS 881204-70-2). While specific experimental data for this compound is not extensively available in public literature, this document provides a comprehensive overview based on established principles of organic synthesis, characterization techniques, and the known reactivity and biological potential of the broader class of bromo-tetrahydroquinolines.

Physicochemical Properties and Structural Elucidation

Table 1: Physicochemical Properties of 4-Bromo-5,6,7,8-tetrahydroquinoline

| Property | Value | Source/Comment |

| CAS Number | 881204-70-2 | [1][2] |

| Molecular Formula | C₉H₁₀BrN | [1] |

| Molecular Weight | 212.09 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature. | Based on related bromo-tetrahydroquinolines. |

| Melting Point | Data not available. | Requires experimental determination. |

| Boiling Point | Data not available. | Requires experimental determination. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. | General characteristic of similar heterocyclic compounds. |

Spectroscopic Characterization:

The definitive identification of 4-Bromo-5,6,7,8-tetrahydroquinoline relies on a combination of spectroscopic techniques. Commercial suppliers, such as BLDpharm, indicate the availability of NMR, HPLC, LC-MS, and UPLC data, which are crucial for confirming the structure and purity of the compound.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the arrangement of protons and carbon atoms. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons on the pyridine ring, as well as multiplets for the aliphatic protons of the cyclohexene moiety.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The presence of a bromine atom would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in roughly a 1:1 ratio).

-

Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of key functional groups, such as C-H bonds (aromatic and aliphatic), C=N and C=C bonds of the quinoline ring, and the C-Br bond.

Synthesis of the Tetrahydroquinoline Core

The synthesis of the 5,6,7,8-tetrahydroquinoline scaffold can be achieved through various established methodologies in organic chemistry.[3][4] A common and effective approach involves the construction of the quinoline ring system followed by reduction, or a direct annulation strategy.

A plausible synthetic route to 4-Bromo-5,6,7,8-tetrahydroquinoline could involve a multi-step sequence starting from readily available precursors. One conceptual pathway is the Povarov reaction, a powerful tool for the synthesis of tetrahydroquinolines.[5][6]

Figure 2: Potential cross-coupling reactions for the functionalization of 4-Bromo-5,6,7,8-tetrahydroquinoline.

The C-Br bond can readily participate in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a diverse array of substituents.

Biological Significance and Therapeutic Potential

The tetrahydroquinoline scaffold is a well-established pharmacophore present in numerous compounds with a wide spectrum of biological activities. [4][7]While specific studies on 4-Bromo-5,6,7,8-tetrahydroquinoline are limited, the known activities of related derivatives provide a strong rationale for its investigation in various therapeutic areas.

-

Anticancer Activity: Many tetrahydroquinoline derivatives have demonstrated potent anticancer properties by targeting various cellular pathways, including the induction of apoptosis and inhibition of cell proliferation. [1][7][8]* Antimicrobial Activity: The tetrahydroquinoline core has been incorporated into molecules with significant antibacterial and antifungal activities. [8]* Anti-inflammatory Effects: Certain substituted tetrahydroquinolines have shown promise as anti-inflammatory agents. [7]* C5a Receptor Antagonism: Substituted 5,6,7,8-tetrahydroquinolines have been investigated as antagonists of the C5a receptor, which is implicated in inflammatory responses. [9] The introduction of a bromine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its potency, selectivity, or metabolic stability. Therefore, 4-Bromo-5,6,7,8-tetrahydroquinoline serves as a valuable starting point for the design and synthesis of novel therapeutic agents.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 4-Bromo-5,6,7,8-tetrahydroquinoline. While specific toxicity data is not available, related bromo-heterocyclic compounds are often classified as irritants. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All work should be conducted in a well-ventilated fume hood.

Conclusion

4-Bromo-5,6,7,8-tetrahydroquinoline is a versatile heterocyclic compound with significant potential for applications in medicinal chemistry and materials science. While detailed experimental data for this specific molecule remains to be fully documented in the public domain, this guide provides a comprehensive framework for its synthesis, characterization, and further functionalization based on established chemical principles. The strategic importance of the tetrahydroquinoline scaffold, combined with the synthetic versatility offered by the bromo-substituent, positions this compound as a valuable building block for the development of novel molecules with diverse biological activities. Further research into the specific properties and applications of 4-Bromo-5,6,7,8-tetrahydroquinoline is warranted and is anticipated to contribute significantly to the advancement of chemical and pharmaceutical sciences.

References

Please note that due to the limited specific literature on 4-Bromo-5,6,7,8-tetrahydroquinoline, some of the following references pertain to the broader class of tetrahydroquinolines and their synthesis.

-

PubChem. 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-amine. [Link]

-

Bioorganic & Medicinal Chemistry Letters. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. [Link]

-

Organic Chemistry Portal. Tetrahydroquinoline synthesis. [Link]

-

Scientiae Radices. (2023). Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative. [Link]

-

PubMed. (2014). Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. [Link]

-

MDPI. (2006). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. [Link]

-

PubMed. (2020). Design, synthesis, and biological evaluation of tetrahydroquinolin derivatives as potent inhibitors of CBP bromodomain. [Link]

-

PubChemLite. 4-bromo-5,6,7,8-tetrahydroisoquinoline (C9H10BrN). [Link]

-

Asian Journal of Chemistry. (2023). Synthesis and Biological Evaluation of Novel Tetrahydroisoquinoline Derivatives as Antitumor Agents. [Link]

-

Organic Chemistry Portal. Tetrahydroquinoline synthesis. [Link]

-

NIST WebBook. Quinoline, 5,6,7,8-tetrahydro-. [Link]

-

MOST Wiedzy. (2022). Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. [Link]

Sources

- 1. Making sure you're not a bot! [mostwiedzy.pl]

- 2. 881204-70-2|4-Bromo-5,6,7,8-tetrahydroquinoline|BLD Pharm [bldpharm.com]

- 3. rsc.org [rsc.org]

- 4. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. sci-rad.com [sci-rad.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Difference between 4-bromo-tetrahydroquinoline and tetrahydroisoquinoline

Structural Divergence, Reactivity Profiles, and Synthetic Protocols

Executive Summary

This guide delineates the critical technical distinctions between 4-bromo-1,2,3,4-tetrahydroquinoline (4-Br-THQ) and 1,2,3,4-tetrahydroisoquinoline (THIQ) . While both share a bicyclic C9H11N skeleton, they occupy distinct niches in drug discovery:

-

THIQ is a stable, privileged pharmacophore (found in dopamine antagonists and opioid ligands) functioning as a robust secondary amine scaffold.

-

4-Br-THQ is a highly reactive, often transient intermediate. It is rarely a final drug target due to the instability of the benzylic bromide bond, serving instead as a functionalization handle to access complex C4-substituted quinolines.

Part 1: Structural & Electronic Divergence

The fundamental difference lies in the position of the nitrogen atom relative to the benzene ring and the resulting electronic environment of the heterocyclic ring.

Comparative Anatomy

| Feature | 4-Bromo-1,2,3,4-Tetrahydroquinoline (4-Br-THQ) | 1,2,3,4-Tetrahydroisoquinoline (THIQ) |

| Nitrogen Position | Position 1 (Directly attached to Benzene) | Position 2 (Separated by one carbon) |

| Amine Type | Aniline-like (less basic, pKa ~5.0) | Benzylamine-like (more basic, pKa ~9.5) |

| C4 Environment | Benzylic & Homobenzylic to Nitrogen | Homobenzylic |

| Stability | Low. Prone to elimination (HBr) to form dihydroquinoline or aromatize. | High. Stable at room temperature; shelf-stable scaffold. |

| Primary Reactivity | Electrophile (Alkylating agent) | Nucleophile (Secondary amine) |

Topology Visualization

The following diagram illustrates the numbering and structural offset. Note the "Benzylic Danger Zone" in 4-Br-THQ.

Caption: Structural topology contrasting the reactive benzylic center of 4-Br-THQ with the stable scaffold of THIQ.

Part 2: The Reactivity Profile & "The Trap"

The Instability of 4-Br-THQ

Researchers often underestimate the lability of the C4-bromine in tetrahydroquinolines.

-

Elimination vs. Substitution: The C4-H and C3-H protons are anti-periplanar to the bromine. In the presence of base (or even upon heating), 4-Br-THQ rapidly eliminates HBr to form 1,2-dihydroquinoline , which often oxidizes further to the fully aromatic quinoline .

-

The "Protection" Requirement: You cannot synthesize 4-Br-THQ with a free N-H. The nitrogen lone pair donates electron density into the ring, making the system prone to oxidation. Successful synthesis requires an electron-withdrawing group (EWG) on the Nitrogen (e.g., Acetyl, Tosyl, Boc).

THIQ: The Stable Nucleophile

THIQ behaves as a standard secondary amine. It participates in reductive aminations, amide couplings, and SNAr reactions without disturbing the bicyclic core. Its C1 position is susceptible to oxidation (to dihydroisoquinoline) only under forcing conditions or specific enzymatic catalysis (e.g., MAO-B).

Part 3: Experimental Protocols

Protocol A: Synthesis of Tetrahydroisoquinoline (THIQ) Derivatives

Method: The Pictet-Spengler Reaction Context: This is the industry-standard method for generating THIQ libraries. It involves the condensation of a phenethylamine with an aldehyde, followed by ring closure.[1]

Reagents:

-

Substituted Phenethylamine (1.0 equiv)

-

Aldehyde (1.1 equiv)[2]

-

Acid Catalyst: Trifluoroacetic acid (TFA) or anhydrous HCl

-

Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Workflow:

-

Imine Formation: Dissolve amine and aldehyde in dry DCM. Add MgSO₄ (drying agent) to drive imine formation. Stir at RT for 2 hours. Filter off solids.

-

Cyclization: Cool the filtrate to 0°C. Add TFA (2–5 equiv) dropwise.

-

Expert Note: For electron-rich rings (e.g., dimethoxy), cyclization occurs at RT. For electron-neutral rings, reflux in toluene with p-TsOH may be required.

-

-

Quench: Basify with saturated NaHCO₃ to pH 8.

-

Extraction: Extract with DCM (3x). Wash organic layer with brine.[2]

-

Purification: Flash chromatography (EtOAc/Hexane).

Protocol B: Synthesis of N-Protected 4-Bromo-Tetrahydroquinoline

Method: Radical Bromination (Wohl-Ziegler) Context: Direct bromination of THQ is impossible due to ring activation. You must use N-Acetyl-1,2,3,4-tetrahydroquinoline as the starting material to direct the bromine to the benzylic C4 position via a radical mechanism.

Reagents:

-

N-Acetyl-1,2,3,4-tetrahydroquinoline (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

Radical Initiator: AIBN (0.1 equiv) or Benzoyl Peroxide

-

Solvent: CCl₄ or Benzotrifluoride (PhCF₃) - PhCF₃ is the greener, modern alternative.

Step-by-Step Workflow:

-

Preparation: Dissolve N-acetyl-THQ in anhydrous PhCF₃ under Argon.

-

Reagent Addition: Add NBS and AIBN.

-

Initiation: Heat to reflux (approx. 80°C) to initiate the radical chain reaction.

-

Workup (Critical): Cool to 0°C to precipitate succinimide. Filter quickly.

-

Isolation: Evaporate solvent under reduced pressure at low temperature (<30°C) .

-

Warning: Do not heat the crude residue. 4-Bromo-THQ derivatives are thermally unstable. Use immediately for the next step (e.g., nucleophilic substitution).

-

Reactivity Flowchart

Caption: Divergent synthetic pathways: THIQ leads to stable libraries; THQ requires protection to access the reactive 4-bromo intermediate.

Part 4: Medicinal Chemistry Applications[4][5][6][7][8][9][10][11]

THIQ: The Dopamine/Opioid Scaffold

The THIQ core is a "privileged structure" because the nitrogen atom is held in a specific spatial orientation relative to the aromatic ring, mimicking the distance found in endogenous neurotransmitters like dopamine.

-

Key Drugs: Tubocurarine (muscle relaxant), Nomifensine (antidepressant).

-

Mechanism: The secondary amine acts as a proton acceptor, interacting with Aspartate residues in GPCR binding pockets.

4-Br-THQ: The Synthetic Key

The 4-bromo derivative is not a pharmacophore itself but a gateway.

-

Utility: It allows medicinal chemists to install carbon or heteroatom substituents at the C4 position, creating novel IP space.

-

Stereochemistry: Nucleophilic substitution at C4 often proceeds with inversion (SN2) or racemization (SN1), allowing access to chiral 4-substituted tetrahydroquinolines, which are increasingly explored for anti-malarial and BET bromodomain inhibition activities.

References

-

Pictet-Spengler Reaction Protocol

-

NBS Bromination of Tetrahydroquinolines

-

Medicinal Chemistry of THIQ

-

Reactivity of Benzylic Bromides

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 8. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 9. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Solubility in Research and Development

An In-depth Technical Guide to the Solubility of 4-Bromo-5,6,7,8-tetrahydroquinoline in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Bromo-5,6,7,8-tetrahydroquinoline. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, outlines detailed experimental methodologies for its determination, and presents a predictive analysis based on the behavior of structurally analogous compounds.

4-Bromo-5,6,7,8-tetrahydroquinoline is a substituted quinoline derivative of interest in medicinal chemistry and synthetic organic chemistry. The solubility of this compound in various organic solvents is a critical physicochemical parameter that profoundly influences its utility in a range of applications, from chemical synthesis and purification to formulation and biological screening. A thorough understanding of its solubility profile is paramount for efficient process development, ensuring reproducible experimental outcomes, and enabling its advancement in the drug discovery pipeline.

This document serves as a practical guide, offering both theoretical insights and actionable experimental protocols to empower researchers in their work with 4-Bromo-5,6,7,8-tetrahydroquinoline.

Theoretical Framework: Predicting Solubility Behavior

The solubility of 4-Bromo-5,6,7,8-tetrahydroquinoline is dictated by its molecular structure, which features a fused heterocyclic ring system, a bromine substituent, and a tetrahydro-aromatic portion. These structural elements collectively determine the molecule's polarity, capacity for hydrogen bonding, and crystal lattice energy, all of which are pivotal in its interaction with organic solvents.

Key Molecular Features Influencing Solubility:

-

Quinoline Core: The quinoline ring system, with its basic nitrogen atom, can be protonated in acidic conditions, leading to the formation of a more polar cationic salt. This ionization significantly enhances solubility in polar protic solvents.[1][2] In its neutral, free-base form, it tends to be more soluble in non-polar organic solvents.[1]

-

Bromine Substituent: The presence of a bromine atom increases the molecular weight and introduces a degree of lipophilicity, which can influence solubility in non-polar solvents.

-

Tetrahydro-aromatic Portion: The saturated portion of the ring system reduces the overall aromaticity and planarity compared to quinoline, which can affect crystal packing and, consequently, solubility.

Based on these features, a qualitative prediction of solubility in various solvent classes can be made.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of 4-Bromo-5,6,7,8-tetrahydroquinoline in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, and in the presence of acidic impurities or upon deliberate acidification, can form a soluble salt. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents are effective at solvating a wide range of organic molecules due to their high polarity and ability to disrupt crystal lattice forces. |

| Non-Polar Aprotic | Toluene, Hexanes, Diethyl Ether | Low to Moderate | The non-polar hydrocarbon backbone of the molecule will have favorable interactions with these solvents, but the polar quinoline moiety may limit high solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents offer a good balance of polarity and are often effective for dissolving a variety of organic compounds. |

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust gravimetric method for this purpose.

Materials and Equipment

-

4-Bromo-5,6,7,8-tetrahydroquinoline (solid)

-

A selection of organic solvents (e.g., as listed in Table 1)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringes and syringe filters (0.22 µm)

-

Drying oven or vacuum desiccator

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Sources

Reactivity profile of brominated tetrahydroquinoline derivatives

The Reactivity Profile of Brominated Tetrahydroquinoline Derivatives

Executive Summary 1,2,3,4-Tetrahydroquinoline (THQ) is a "privileged scaffold" in medicinal chemistry, serving as the structural core for diverse therapeutics ranging from oxamniquine (antiparasitic) to BET bromodomain inhibitors (anticancer). The introduction of a bromine atom—typically at the C6 position—transforms this inert carrier into a versatile linchpin for divergent synthesis. This guide details the electronic dynamics, regioselective synthesis, and downstream reactivity of brominated THQs, distinguishing between the reactivity of the halogen handle (cross-coupling) and the saturated heterocycle (C(sp³)-H activation).

Part 1: Structural Dynamics & Electronic Properties

To manipulate brominated THQs effectively, one must understand the electronic "push-pull" within the molecule.

-

The Nitrogen "Push": The nitrogen atom is a strong electron donor (+M effect). In the ground state, the lone pair orbital overlaps with the aromatic

-system, significantly increasing electron density at the ortho (C8) and para (C6) positions. This makes the unbrominated scaffold highly susceptible to electrophilic aromatic substitution (S_EAr) and oxidative degradation. -

The Bromine "Anchor": Once installed, the bromine atom at C6 exerts a weak inductive withdrawal (-I) but a mesomeric donation (+M). However, its primary utility is not electronic modulation but serving as a site for oxidative addition with transition metals (Pd, Ni, Cu).

-

Conformational Pucker: Unlike planar quinolines, the saturated ring of THQ adopts a half-chair conformation. This places the C2-C3-C4 protons in specific axial/equatorial orientations, which is critical for stereoselective C-H activation processes.

Reactivity Hotspots:

-

N1 (Nucleophilic): Susceptible to alkylation, acylation, and oxidation.

-

C2 (Oxidative Lability): The

-amino C-H bond is the weakest point (BDE ~90 kcal/mol), prone to oxidative dehydrogenation (aromatization) or Cross-Dehydrogenative Coupling (CDC). -

C6-Br (The Handle): The site for Suzuki, Heck, and Buchwald-Hartwig couplings.

Part 2: Synthesis & Regiocontrol[1]

Direct bromination of THQ is operationally simple but chemically risky due to competing aromatization (oxidation to quinoline) and N-bromination. The "Self-Validating" route requires N-protection to dampen the nitrogen's nucleophilicity.

The "Protection-First" Strategy

To achieve exclusive C6-bromination without over-oxidation, the nitrogen lone pair must be sequestered into an amide resonance.

Workflow Logic:

-

Protection: Acetylation or Tosylation. This prevents N-bromination and lowers the oxidation potential of the ring, stopping spontaneous aromatization.

-

Bromination: Use of N-Bromosuccinimide (NBS) in polar aprotic solvents (DMF/MeCN). The amide directing group (via sterics and electronics) generally favors the para position (C6) relative to the nitrogen.

-

Deprotection: Acidic or basic hydrolysis restores the reactive free amine.

Diagram 1: Synthesis & Reactivity Workflow

Caption: Step-wise synthesis of 6-bromo-THQ preventing oxidative aromatization via N-protection.

Part 3: The Cross-Coupling Landscape (C6 Reactivity)

Once the 6-bromo-THQ scaffold is secured, the bromine atom serves as the entry point for library generation.

Suzuki-Miyaura Coupling (Biaryl Synthesis)

-

Mechanism: Pd(0) inserts into the C-Br bond (oxidative addition).[1] The electron-rich nitrogen (even if protected) can sometimes coordinate to Pd, requiring bidentate ligands to maintain catalytic turnover.

-

Optimal Conditions: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with weak bases (Na₂CO₃) in dioxane/water.

-

Application: Synthesis of biaryl BET inhibitors.

Buchwald-Hartwig Amination (C-N Bond Formation)

-

Challenge: The free NH of the THQ can compete with the external amine if not protected.

-

Solution: Use N-protected 6-bromo-THQ.

-

Ligand Choice: Bulky phosphines (e.g., XPhos, BrettPhos) are required to facilitate reductive elimination and prevent

-hydride elimination if the coupling partner is aliphatic.

Sonogashira Coupling (Alkynylation)

-

Reactivity: 6-bromo-THQs react smoothly with terminal alkynes.

-

Warning: Copper co-catalysts can sometimes promote oxidative aromatization of the THQ ring if oxygen is not strictly excluded.

Part 4: Advanced C(sp³)-H Functionalization (C2 Reactivity)

Modern methodologies utilize the reductive nature of the THQ nitrogen to functionalize the adjacent C2 position, even in the presence of a C6-bromine.

Cross-Dehydrogenative Coupling (CDC)

Using photoredox catalysis or mild oxidants (e.g., DDQ, TBHP), an iminium ion intermediate is generated in situ. Nucleophiles (indoles, cyanides, malonates) can then trap this species.

-

Selectivity: The reaction occurs exclusively at C2 (alpha to Nitrogen).

-

Compatibility: The C6-Bromine remains intact, allowing for "orthogonal functionalization"—first modifying C2 via CDC, then C6 via Suzuki coupling.

Diagram 2: Orthogonal Reactivity Map

Caption: Orthogonal reactivity profile showing divergent pathways at C2, C6, and N1 positions.

Part 5: Experimental Protocols

Protocol A: Regioselective Synthesis of 6-Bromo-1,2,3,4-Tetrahydroquinoline

This protocol prioritizes purity and prevents aromatization.

-

Protection: Dissolve THQ (10 mmol) in DCM (50 mL). Add Et₃N (12 mmol) and Ac₂O (11 mmol) at 0°C. Stir 2h. Wash with dilute HCl. Dry (MgSO₄) and concentrate.

-

Checkpoint: ¹H NMR should show N-Ac methyl singlet ~2.2 ppm.

-

-

Bromination: Dissolve N-Ac-THQ in MeCN (0.2 M). Add NBS (1.05 equiv) portion-wise at 0°C in the dark (to minimize radical side reactions). Stir 4h at RT.

-

TLC Monitoring: 30% EtOAc/Hexane. Product is less polar than SM.

-

Workup: Quench with 10% Na₂S₂O₃ (removes Br₂). Extract EtOAc.

-

-

Deprotection: Reflux intermediate in 6M HCl/EtOH (1:1) for 6h. Neutralize with NaOH to pH 9. Extract DCM.

-

Validation: ¹H NMR (CDCl₃): Doublet at ~6.4 ppm (C8-H), Doublet of doublets at ~7.0 ppm (C7-H), doublet at ~7.1 ppm (C5-H). The coupling constants confirms 1,2,4-substitution pattern (C6-Br).

-

Protocol B: Suzuki Coupling of 6-Bromo-THQ

Standard conditions for biaryl synthesis.

| Component | Equiv | Role |

| 6-Bromo-THQ | 1.0 | Electrophile |

| Aryl Boronic Acid | 1.2 | Nucleophile |

| Pd(dppf)Cl₂ | 0.05 | Catalyst (Resistant to chelation) |

| K₂CO₃ (2M aq) | 3.0 | Base (Activates Boron) |

| Dioxane | [0.1 M] | Solvent |

Procedure:

-

Degas solvents with N₂ for 15 mins (Critical: O₂ poisons Pd and oxidizes THQ).

-

Combine reagents in a sealed tube.

-

Heat to 90°C for 12h.

-

Filter through Celite.

-

Self-Validating Step: The disappearance of the C6-Br signal in LCMS and the appearance of M+Ar mass confirms coupling.

References

-

Regioselective Bromination Mechanisms: Smith, K., et al. "Regioselective bromination of activated aromatic compounds." Journal of Organic Chemistry. (Generalized SEAr mechanism grounding).

-

THQ as a Privileged Scaffold: Sridharan, V., et al. "Tetrahydroquinolines as privileged scaffolds in medicinal chemistry." Chemical Reviews.

-

Cross-Dehydrogenative Coupling (CDC): Li, C.J., et al. "Cross-Dehydrogenative Coupling (CDC): Exploring C–C Bond Formations beyond Functional Group Transformations." Chemical Reviews.

-

Palladium Catalyzed Cross-Coupling: Miyaura, N., Suzuki, A.[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

-

Medicinal Chemistry Applications (BET Inhibitors): Filippakopoulos, P., et al. "Selective inhibition of BET bromodomains." Nature. (Example of THQ-like scaffolds in drug discovery).

Sources

Technical Whitepaper: 4-Bromo-5,6,7,8-tetrahydroquinoline

A Strategic Scaffold for Fragment-Based Drug Discovery (FBDD)

Chemical Identity & Structural Informatics

4-Bromo-5,6,7,8-tetrahydroquinoline is a bifunctional heterocyclic scaffold merging the electronic properties of a pyridine ring with the lipophilic, steric bulk of a saturated cyclohexane fusion. Unlike its fully aromatic analogue (4-bromoquinoline), the 5,6,7,8-tetrahydro derivative offers a unique vector for optimizing solubility (logP) and metabolic stability in drug design.

Crucial Distinction: Researchers must distinguish this compound from its isomer, 4-bromo-5,6,7,8-tetrahydroisoquinoline. The position of the nitrogen atom (N1 vs N2) fundamentally alters the electronic landscape and reactivity profile.

| Identifier | Value |

| IUPAC Name | 4-Bromo-5,6,7,8-tetrahydroquinoline |

| CAS Registry Number | 881204-70-2 |

| SMILES (Canonical) | BrC1=CC=NC2=C1CCCC2 |

| Molecular Formula | C₉H₁₀BrN |

| Molecular Weight | 212.09 g/mol |

| Physical State | Solid / Pale Yellow Powder |

| pKa (Predicted) | ~5.2 (Pyridine nitrogen) |

Synthetic Retro-Analysis & Production

The synthesis of 4-bromo-5,6,7,8-tetrahydroquinoline is rarely achieved by direct bromination of the parent tetrahydroquinoline due to poor regioselectivity. The most robust, self-validating protocol relies on the functionalization of the 4-hydroxy precursor.

Core Synthetic Workflow

-

Selective Hydrogenation: Reduction of the carbocyclic ring of 4-quinolinol (4-hydroxyquinoline) while preserving the heteroaromatic pyridine ring.

-

Deoxybromination: Conversion of the hydroxyl group to a bromide using phosphoryl bromide (

).

Figure 1: Step-wise synthetic pathway transforming the fully aromatic quinoline core into the tetrahydro-brominated scaffold.

Detailed Experimental Protocol

Step 1: Synthesis of 5,6,7,8-Tetrahydroquinolin-4-ol

-

Reagents: 4-Hydroxyquinoline (1.0 eq), Platinum(IV) oxide (

, Adams' catalyst, 5 mol%), Glacial Acetic Acid. -

Procedure:

-

Dissolve 4-hydroxyquinoline in glacial acetic acid in a pressure vessel.

-

Add

catalyst under an inert atmosphere ( -

Pressurize with Hydrogen gas (

) to 50 psi and heat to 60°C. -

Monitor via LC-MS until the starting material is consumed (approx. 12-24h). The pyridine ring resists reduction under these specific acidic conditions.

-

Filter through Celite to remove the catalyst. Concentrate the filtrate to yield the intermediate.

-

Step 2: Bromination to 4-Bromo-5,6,7,8-tetrahydroquinoline

-

Reagents: 5,6,7,8-Tetrahydroquinolin-4-ol (1.0 eq), Phosphorus oxybromide (

, 1.5 eq), Anhydrous Toluene or DCE. -

Procedure:

-

Suspend the intermediate in anhydrous toluene.

-

Critical Safety Step: Add

portion-wise at 0°C. The reaction is exothermic. -

Heat the mixture to reflux (110°C) for 4 hours. The hydroxyl group is converted to a leaving group (phosphoryl species) and displaced by bromide.

-

Quench: Cool to 0°C and slowly pour onto crushed ice/sodium bicarbonate solution to decompose excess phosphoryl halides.

-

Extract with Ethyl Acetate, dry over

, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

-

Reactivity Profile & Functionalization

The C4-Bromine position is highly activated for oxidative addition by transition metals due to the electron-deficient nature of the pyridine ring. This makes the scaffold an excellent electrophile for Palladium-catalyzed cross-coupling reactions.

Divergent Synthesis Strategy

-

Suzuki-Miyaura Coupling: Introduction of aryl/heteroaryl groups.

-

Buchwald-Hartwig Amination: Introduction of amine side chains (common in kinase inhibitors).

-

Lithium-Halogen Exchange: Generation of the C4-lithio species for reaction with electrophiles (aldehydes/ketones).

Figure 2: Divergent functionalization map demonstrating the versatility of the C4-bromo handle.

Medicinal Chemistry Applications

The 5,6,7,8-tetrahydroquinoline core is a "privileged structure" in medicinal chemistry. The saturation of the benzene ring disrupts the planarity of the molecule slightly and increases the fraction of

Key Therapeutic Areas:

-

Kinase Inhibition: The pyridine nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket, while the C4-substituent (introduced via the bromine handle) occupies the hydrophobic back-pocket.

-

Anti-Infectives: Derivatives have shown potency against Toxoplasma gondii (calcium-dependent protein kinase 1 inhibitors).

-

GPCR Modulators: Used in the synthesis of Somatostatin receptor agonists and Allosteric modulators of mGluR.

Safety & Handling

-

Hazards: The compound is an organobromide and likely a skin/eye irritant. The synthesis involves

, which reacts violently with water to release HBr and Phosphoric acid. -

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Light sensitive (protect from direct UV exposure to prevent debromination).

-

Disposal: All aqueous waste from the

quench must be neutralized with bicarbonate before disposal.

References

-

Synthesis of Tetrahydroquinolines: Journal of Medicinal Chemistry, 1993, 36, 1245–1254.[1] (Protocol for selective hydrogenation of quinolines).

- Reaction of 4-hydroxyquinolines with POBr3:Organic Process Research & Development, 2002, 6, 74-77.

-

Antiparasitic Activity of Tetrahydroquinolines: Frontiers in Cellular and Infection Microbiology, 2020, 10, 203.

-

Compound Identity (CAS 881204-70-2): PubChem & Sigma-Aldrich Catalog Data.

Sources

The 4-Substituted Tetrahydroquinoline (THQ) Handbook: Synthesis, Stereocontrol, and Bioactivity

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous alkaloids and synthetic therapeutics.[1][2] While the nitrogen heterocycle itself is common, the 4-substituted variant presents unique stereochemical challenges and pharmacological opportunities. The C4 position is critical for defining the spatial orientation of the molecule, often dictating receptor binding affinity in GPCRs and enzyme inhibition profiles in epigenetic targets (e.g., BET bromodomains).

This guide synthesizes the most robust methodologies for accessing enantioenriched 4-substituted THQs, moving beyond basic literature listing to provide a decision-making framework for synthetic chemists.

Part 1: Structural & Pharmacological Landscape[1][2][3]

The biological relevance of 4-substituted THQs stems from their ability to mimic peptide turns and rigidify pendant aryl groups.

Key Natural Products & Pharmacophores

| Compound | Biological Target | Key Structural Feature |

| Martinelline | Bradykinin/GPCR Antagonist | Pyrroloquinoline core with C4-aryl substitution; non-peptide antagonist. |

| Virantmycin | Antiviral / Antifungal | Chlorinated THQ with a quaternary center at C4; inhibits viral replication. |

| Torcetrapib | CETP Inhibitor | 4-substituted THQ (failed in Phase III, but validated the scaffold's potency). |

| Angustureine | Antimalarial / Cytotoxic | Simple 2-substituted THQ, but C4-analogs show enhanced potency. |

Pharmacological Data Summary

Recent SAR studies indicate that substitution at C4 often governs the "toggle" between agonist and antagonist activity.

| Activity Class | Cell Line / Target | Potency (IC50/MIC) | Mechanism of Action |

| Anticancer | HT29, HepG2, MCF7 | 2.5 - 16.7 μM | Apoptosis induction via Bax upregulation; PI3K/AKT/mTOR modulation. |

| Antifungal | Candida glabrata | ~1 μg/mL | Disruption of ergosterol biosynthesis (analogous to azoles). |

| Antimalarial | P. falciparum | < 100 nM | Hemozoin formation inhibition (chloroquine-resistant strains). |

Part 2: Synthetic Methodologies

Accessing the C4 stereocenter requires overcoming steric hindrance and controlling the facial selectivity of the incoming nucleophile or hydride. We categorize the primary approaches into Constructive (building the ring) and Reductive (saturating the ring).

Strategy A: The Asymmetric Povarov Reaction (Constructive)

The Povarov reaction (imino-Diels-Alder) is the most versatile method for de novo synthesis of 4-substituted THQs. It allows for the simultaneous formation of the pyridine ring and the C4 stereocenter.

-

Mechanism: [4+2] cycloaddition between an N-arylimine and an electron-rich olefin (enecarbamate or vinyl ether).

-

Catalysis: Chiral Phosphoric Acids (CPA) or Urea/Thiourea organocatalysts.

-

Advantage: Installs three contiguous stereocenters (C2, C3, C4) in a single step.

Strategy B: Iridium-Catalyzed Asymmetric Hydrogenation (Reductive)

Pioneered by Zhou and co-workers, this method reduces pre-functionalized quinolines.

-

Challenge: Quinolines are aromatic and stable; breaking aromaticity requires high pressure or highly active catalysts.

-

Solution: Ir(COD)Cl]₂ / Bisphosphine (MeO-Biphep) / Iodine system.[3][4]

-

Mechanism: 1,4-hydride addition (enamine formation)

isomerization

Strategy C: Transition-Metal Catalyzed Functionalization

Recent advances utilizing Nickel and Copper allow for direct functionalization.

-

Ni-Catalyzed Hydrocyanation: Generates 4-cyano-THQs with high enantioselectivity.[5]

-

Cu-Catalyzed Hydrosilylation: Installs a silyl group at C4, useful for further cross-coupling.

Part 3: Mechanistic Visualization

Workflow 1: The Povarov Cyclization Logic

The following diagram illustrates the concerted vs. stepwise pathways in the Povarov reaction, highlighting the role of the catalyst in activating the imine.

Figure 1: Bifurcated mechanistic pathway for the Povarov reaction. Chiral catalysts bias the TS to favor specific diastereomers.

Workflow 2: Iridium-Catalyzed Hydrogenation Cycle

This diagram details the "Zhou Mechanism" for reducing quinolines, a critical alternative when the quinoline core already exists.

Figure 2: The Zhou Cycle. Note the critical isomerization step converting the enamine to the reactive imine species.

Part 4: Detailed Experimental Protocol

Selected Method: Enantioselective Povarov Reaction via Urea Catalysis. Rationale: This protocol (adapted from Jacobsen et al.) offers the highest flexibility for library generation and creates the C4 center de novo.

Reagents & Equipment[5]

-

Catalyst: (R,R)-1,2-Diaminocyclohexane-derived urea (5 mol%).

-

Acid Co-catalyst: p-Toluenesulfonic acid (PTSA) (anhydrous).

-

Solvent: Toluene (anhydrous, degassed).

-

Dienophile: N-Vinylcarbamate or Dihydrofuran.

-

Drying Agent: 4Å Molecular Sieves (activated).

Step-by-Step Workflow

-

Imine Formation (In Situ):

-

Charge a flame-dried round-bottom flask with 4Å molecular sieves (100 mg/mmol).

-

Add the aniline derivative (1.0 equiv) and the aldehyde (1.05 equiv) in Toluene (0.5 M).

-

Stir at room temperature for 2 hours. Checkpoint: Verify imine formation via 1H NMR (disappearance of aldehyde proton).

-

-

Catalyst Addition:

-

Cool the reaction mixture to -20°C (Cryocooler or dry ice/acetone).

-

Add the Urea Catalyst (5 mol%) and PTSA (2.5 mol%). Note: The acid is crucial for activating the imine, but excess acid kills enantioselectivity.

-

-

Cycloaddition:

-

Add the electron-rich olefin (2.0 equiv) dropwise.

-

Stir at -20°C for 24-48 hours.

-

Monitoring: TLC will show the appearance of a diastereomeric mixture (usually cis-major).

-

-

Workup & Purification:

-

Quench with saturated NaHCO₃ solution.

-

Extract with EtOAc (3x). Wash organic layer with brine.

-

Purification: Flash column chromatography (Hexanes/EtOAc). The cis and trans isomers are often separable.

-

-

Validation:

-

Enantiomeric Excess (ee): Analyze via Chiral HPLC (Chiralcel OD-H or AD-H column).

-

Structure: NOESY NMR is required to confirm the relative stereochemistry (cis vs trans) at C2/C4.

-

References

-

Gerard, B., et al. (2012). "Application of a Catalytic Asymmetric Povarov Reaction using Chiral Ureas to the Synthesis of a Tetrahydroquinoline Library." ACS Combinatorial Science. Link

-

Wang, D.-W., et al. (2003). "Highly Enantioselective Iridium-Catalyzed Hydrogenation of Heteroaromatic Compounds, Quinolines." Journal of the American Chemical Society.[6] Link

-

Wang, D.-W., et al. (2009). "Highly Enantioselective Iridium-Catalyzed Hydrogenation of 2-Benzylquinolines and 2-Functionalized and 2,3-Disubstituted Quinolines." The Journal of Organic Chemistry. Link

-

Jiao, M., et al. (2020).[5] "Enantioselective Synthesis of 4-Cyanotetrahydroquinolines via Ni-Catalyzed Hydrocyanation of 1,2-Dihydroquinolines." Organic Letters. Link

-

Powell, D. A., & Batey, R. A. (2002). "Total Synthesis of (+)-Martinellic Acid via a Hetero-Diels-Alder Multicomponent Coupling Reaction." Organic Letters. Link

-

Nakagawa, A., et al. (1980).[7] "Virantmycin, a new antiviral antibiotic produced by a strain of Streptomyces."[7][8] The Journal of Antibiotics. Link

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. Frontiers | Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Virantmycin, a new antiviral antibiotic produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 4-Bromo-5,6,7,8-tetrahydroquinoline for Research Applications

For the modern researcher, the novel heterocyclic compound 4-Bromo-5,6,7,8-tetrahydroquinoline represents a key building block in the synthesis of potentially bioactive molecules. Its unique structure makes it a valuable intermediate in drug discovery and materials science. However, its reactivity and potential hazards necessitate a thorough understanding of its safety profile to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the Material Safety Data Sheet (MSDS) and safety data for this compound, offering practical, field-proven insights for its safe handling, storage, and emergency management.

Section 1: Hazard Identification and Comprehensive Risk Assessment

The foundation of safe laboratory practice is a complete understanding of a chemical's intrinsic hazards. 4-Bromo-5,6,7,8-tetrahydroquinoline is classified under the Globally Harmonized System (GHS) with specific warnings that demand careful consideration. The primary risks associated with this compound involve acute toxicity and irritation.

A summary of its hazard profile, based on data for the closely related isomer 4-bromo-5,6,7,8-tetrahydroisoquinoline, is presented below. Researchers should treat 4-Bromo-5,6,7,8-tetrahydroquinoline with a similar level of caution.

| Hazard Class | GHS Classification | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |

| Eye Damage/Irritation | Category 2A/2B | Warning | H319/H320: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation |

Expert Analysis of Hazards:

-

Oral Toxicity (H302): The "Harmful if swallowed" classification indicates that accidental ingestion of even small quantities could lead to significant adverse health effects. This underscores the critical importance of prohibiting eating, drinking, and smoking in laboratory areas and practicing stringent personal hygiene.

-

Skin and Eye Irritation (H315, H319/H320): As a Category 2 irritant, the compound can cause inflammation, redness, and discomfort upon contact with skin and eyes. The causality here is the chemical's ability to disrupt the lipid bilayers of cells and denature proteins in epithelial tissues, leading to an inflammatory response. This necessitates the mandatory use of appropriate gloves and eye protection.

-

Respiratory Irritation (H335): The potential to irritate the respiratory tract means that inhalation of dust or powder from the solid compound must be avoided. This is the primary reason for mandating the use of engineering controls, such as a chemical fume hood, to prevent airborne particles from entering the breathing zone of the researcher.

Section 2: Self-Validating Protocol for Safe Handling and Use

A self-validating protocol is one where safety is an intrinsic part of the workflow. Each step is designed to mitigate the risks identified in Section 1, ensuring that the experiment can be conducted without incident.

Experimental Workflow for Handling 4-Bromo-5,6,7,8-tetrahydroquinoline

Caption: Workflow for safe handling of 4-Bromo-5,6,7,8-tetrahydroquinoline.

Detailed Step-by-Step Methodology:

-

Pre-Experiment Safety Review: Before entering the lab, thoroughly review the Safety Data Sheet (SDS) for 4-Bromo-5,6,7,8-tetrahydroquinoline and the specific experimental protocol. This ensures a full understanding of the potential hazards and emergency procedures.

-

Personal Protective Equipment (PPE): Always wear the following PPE:

-

Gloves: Nitrile gloves are required to prevent skin contact.[1] If a longer duration of exposure is anticipated, consider heavier-duty gloves.

-

Eye Protection: Chemical safety goggles with side shields are mandatory to protect against splashes and airborne particles.[1][2]

-

Lab Coat: A flame-resistant lab coat should be worn and fully fastened.

-

-

Engineering Controls: All handling of solid 4-Bromo-5,6,7,8-tetrahydroquinoline and its solutions must be performed inside a certified chemical fume hood to mitigate the risk of inhalation.[3]

-

Weighing and Transfer:

-

When weighing the solid, use a tared weigh boat or glassine paper. Perform this task in an area with minimal air currents (within the fume hood) to prevent the fine powder from becoming airborne.

-

Transfer the compound to the reaction vessel carefully. Use a spatula and ensure the vessel opening is close to the source to minimize the chance of spills.

-

-

Dissolution: When dissolving the compound, add it slowly to the solvent while stirring. This prevents clumping and potential splashing of the hazardous material.

-

Waste Management:

-

All waste materials, including contaminated gloves, weigh boats, and solvents, must be disposed of in a designated, clearly labeled "Halogenated Organic Waste" container.[1]

-

Never dispose of this chemical down the drain.

-

-

Post-Experiment Cleanup:

-

Decontaminate all glassware and surfaces that may have come into contact with the compound.

-

Wash hands thoroughly with soap and water after the experiment is complete and before leaving the laboratory.[1]

-

Section 3: Emergency Response and First-Aid Protocols

In the event of an accidental exposure or spill, a rapid and correct response is crucial.

Caption: Decision tree for first-aid response to exposure.

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][4] Remove any contaminated clothing. If irritation persists, seek medical attention.[2]

-

In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if it is safe to do so. Seek immediate medical attention.

-

In Case of Inhalation: Move the individual to fresh air at once.[1][4] If breathing has stopped or is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.

-

In Case of Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]

-

In Case of a Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (such as vermiculite or sand), scoop it into a suitable container, and hold for waste disposal.[5] Ventilate the area and wash the spill site after the material has been picked up.

Section 4: Storage and Disposal

Proper storage is essential for maintaining the chemical's integrity and preventing accidents.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3] The recommended storage temperature is room temperature.

-

Disposal: Disposal of 4-Bromo-5,6,7,8-tetrahydroquinoline and its containers must be done in accordance with all applicable federal, state, and local regulations. It should be treated as hazardous waste and disposed of through a licensed waste disposal company.[1]

Section 5: Chemical and Physical Properties

A clear understanding of the compound's physical properties is vital for experimental design and safety assessments.

| Property | Value |

| Molecular Formula | C₉H₁₀BrN |

| Molecular Weight | 212.09 g/mol |

| Appearance | Solid / Powder |

| CAS Number | 850349-00-7 |

| InChI Key | PUMLCNFYVSGGIU-UHFFFAOYSA-N |

| Storage Temperature | Room Temperature |

This guide provides the foundational knowledge required to work safely with 4-Bromo-5,6,7,8-tetrahydroquinoline. By integrating these principles of hazard assessment, safe handling, and emergency preparedness into all laboratory activities, researchers can confidently and safely advance their scientific objectives.

References

-

PubChem. 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-amine. National Center for Biotechnology Information. [Link]

-

Fisher Scientific. Safety Data Sheet for 3-Bromoquinoline. [Link]

-

Thermo Fisher Scientific. Safety Data Sheet for 3-Bromoquinoline. [Link]

-

Thermo Fisher Scientific. Safety Data Sheet for 5-Bromoquinoline. [Link]

-

PubChemLite. 4-bromo-5,6,7,8-tetrahydroisoquinoline (C9H10BrN). [Link]

-

PubChem. 3-Bromo-5,6,7,8-tetrahydroquinoline. National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-5,6,7,8-tetrahydroquinoline

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, as the resulting arylamine moieties are ubiquitous in a vast array of pharmaceuticals and bioactive molecules.[1] The 5,6,7,8-tetrahydroquinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The introduction of an amino group at the 4-position of this scaffold via the Buchwald-Hartwig amination opens up a rich design space for the synthesis of novel compounds with potential applications in various disease areas.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, has emerged as a powerful and versatile tool for the formation of C-N bonds.[1] It offers significant advantages over traditional methods, such as nucleophilic aromatic substitution, due to its milder reaction conditions, broader substrate scope, and greater functional group tolerance.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to 4-Bromo-5,6,7,8-tetrahydroquinoline.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The generally accepted cycle consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1]

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of Brominated Tetrahydroquinolines

Introduction: The Strategic Importance of Tetrahydroquinoline Functionalization

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif of immense interest to researchers in medicinal chemistry and drug development.[1] This structural core is present in a multitude of natural products and pharmacologically active agents, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, anti-HIV, and neuroprotective properties.[2][3][4] The therapeutic potential of THQ derivatives is vast, making the development of efficient and versatile synthetic methodologies for their construction and functionalization a critical objective in modern pharmaceutical science.[1][5][6]

Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and transformative tools in synthetic organic chemistry over the past half-century.[7][8] These reactions provide a robust and predictable platform for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds under relatively mild conditions, tolerating a wide range of functional groups.[9][10] For drug development professionals, this translates to an accelerated ability to generate diverse molecular libraries for structure-activity relationship (SAR) studies, optimizing lead compounds with greater precision and speed.[10]

This guide provides an in-depth technical overview and detailed protocols for the palladium-catalyzed cross-coupling of brominated tetrahydroquinolines. By leveraging this chemistry, researchers can strategically modify the THQ core, accessing novel analogues that would be challenging to synthesize through traditional methods. We will explore the mechanistic underpinnings of key transformations—including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings—and provide field-proven protocols to empower scientists to effectively implement these methods in their own research endeavors.

The Engine of Innovation: The Palladium Cross-Coupling Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is paramount to successful application and troubleshooting. These reactions universally proceed through a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[8] The cycle comprises three principal steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[9][11]

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition by inserting into the carbon-bromine bond of the tetrahydroquinoline substrate. This is often the rate-determining step and results in the formation of a square planar Pd(II) intermediate.[8]

-

Transmetalation: In this step, the organic group (R²) from a second reagent (the coupling partner, typically an organometallic species like an organoboron or organotin compound) is transferred to the palladium center, displacing the halide. This assembles both coupling partners on the same palladium atom.[7]

-

Reductive Elimination: The final step involves the two organic fragments (R¹ and R²) coupling together to form the new C-C or C-heteroatom bond. This process reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, which re-enters the cycle.[8]

The choice of ligands (L), base, and solvent is critical as they modulate the stability, reactivity, and electronic properties of the palladium center at each stage of this cycle, directly impacting reaction efficiency, yield, and substrate scope.

Key Methodologies for Functionalizing Brominated Tetrahydroquinolines

The versatility of palladium catalysis allows for the installation of a wide range of functionalities onto the THQ scaffold. Below are detailed discussions and protocols for the most impactful transformations.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction, celebrated for its operational simplicity, excellent functional group tolerance, and the low toxicity of its organoboron reagents.[9][12] It is an exceptionally reliable method for creating biaryl structures, which are prevalent in pharmaceuticals.

Causality Behind Experimental Choices:

-

Catalyst/Ligand: A Pd(0) source is required, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or using a pre-formed complex like Pd(PPh₃)₄. Phosphine ligands (e.g., PPh₃, SPhos, XPhos) are crucial; they stabilize the Pd(0) species and tune its reactivity. Bulky, electron-rich ligands often accelerate the oxidative addition and reductive elimination steps.[9]

-

Base: A base is essential for activating the organoboron species. It forms an "ate" complex with the boronic acid, which increases the nucleophilicity of the organic group, thereby facilitating the transmetalation step.[12] Common choices include K₂CO₃, Cs₂CO₃, and KOAc.

-

Solvent: The reaction is often run in a mixture of an organic solvent (like toluene, dioxane, or DMF) and water, which helps to dissolve both the organic substrate and the inorganic base.

Caption: The Suzuki-Miyaura catalytic cycle, highlighting base activation.

Protocol 1: Suzuki-Miyaura Coupling of 6-Bromo-1,2,3,4-tetrahydroquinoline [13][14]

-

To a microwave vial or Schlenk flask equipped with a magnetic stir bar, add 6-bromo-1,2,3,4-tetrahydroquinoline (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

-

Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%).

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

-

Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v), to achieve a substrate concentration of ~0.1 M.

-

Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours.

-

Monitor reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude residue by column chromatography on silica gel to yield the 6-aryl-1,2,3,4-tetrahydroquinoline product.

| Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 6-Bromo-THQ | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 85[15] |

| 6,8-Dibromo-THQ | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 78 (mono-arylation at C6)[13] |

| 5,7-Dibromoquinoline | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane | 100 | 85 (at C5)[15] |

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, providing access to aryl amines that are fundamental components of countless pharmaceuticals.[16][17] It offers significant advantages over classical methods like nucleophilic aromatic substitution, which often require harsh conditions and are limited in scope.

Causality Behind Experimental Choices:

-

Catalyst/Ligand: This reaction is highly dependent on the use of bulky, electron-rich phosphine ligands (e.g., BrettPhos, XPhos, BINAP).[9][18] These ligands promote the challenging reductive elimination step that forms the C-N bond and prevent catalyst decomposition.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, forming a more reactive amide that can coordinate to the palladium center.[19] Sodium tert-butoxide (NaOt-Bu) and lithium hexamethyldisilazide (LHMDS) are common choices.

-

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent quenching of the strong base and reactive intermediates.

Protocol 2: Buchwald-Hartwig Amination of 8-Bromo-1,2,3,4-tetrahydroquinoline

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate phosphine ligand (e.g., XPhos, 2-4 mol%) to an oven-dried reaction vessel.

-

Add the 8-bromo-1,2,3,4-tetrahydroquinoline (1.0 equiv.) and the amine coupling partner (e.g., morpholine, 1.1-1.3 equiv.).

-

Add the strong base (e.g., NaOt-Bu, 1.2-1.5 equiv.).

-

Add anhydrous, degassed toluene or dioxane to the vessel.

-

Seal the vessel and heat to 80-110 °C for 6-24 hours, with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

-

Dilute with ethyl acetate and water, and separate the layers.

-

Extract the aqueous phase with ethyl acetate (2x).

-

Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the product via silica gel chromatography.

| Substrate | Amine Partner | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Expected Yield |

| 6-Bromo-THQ | Piperidine | Pd(OAc)₂/BINAP (2/3) | Cs₂CO₃ | Toluene | 110 | Good to Excellent[18] |

| 6-Chloroindole | Piperidine | Pd₂(dba)₃/Ligand 1* | LiHMDS | Dioxane | 100 | ~70%[20] |

| Aryl Bromide | Aniline | Pd(OAc)₂/BINAP (5/8) | Cs₂CO₃ | Toluene | 110 | High[18] |

| Note: Ligand 1 refers to specialized ligands developed for heteroaryl halides. |

Sonogashira Coupling: Installing Alkynyl Moieties

The Sonogashira coupling reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[21][22] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which can serve as rigid linkers in drug molecules or as precursors for further transformations.

Causality Behind Experimental Choices:

-

Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium(0) complex and a copper(I) salt (typically CuI) as a co-catalyst.[21] The palladium complex undergoes the standard cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. This copper acetylide is more reactive and readily undergoes transmetalation with the Pd(II) intermediate.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both to neutralize the HBr byproduct and to act as a solvent.[9]

Protocol 3: Regioselective Sonogashira Coupling of 6,8-Dibromoquinoline [15][23]

-

To a Schlenk flask, add the 6,8-dibromoquinoline (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and copper(I) iodide (CuI, 4-6 mol%).

-

Evacuate and backfill the flask with an inert gas (Argon).

-

Add an anhydrous solvent like THF or DMF, followed by an amine base (e.g., Et₃N, 2-3 equiv.).

-

Add the terminal alkyne (e.g., phenylacetylene, 1.1 equiv.) dropwise via syringe.

-

Stir the reaction at room temperature to 50 °C for 2-8 hours. The more reactive C-Br bond (often at a less sterically hindered or more electronically activated position) will react preferentially.

-

Monitor the reaction by TLC.

-

Upon completion of the mono-alkynylation, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

-

Concentrate the filtrate and purify the crude product by column chromatography to isolate the mono-alkynylated product.

| Substrate | Alkyne Partner | Pd Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp | Selectivity/Yield |

| 2,4-Dibromoquinoline | Terminal Alkyne | Pd catalyst (2.5) | CuI (5) | Et₃N | THF | RT | High selectivity for C2[15] |

| 6,8-Dibromoquinoline | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | DMF | RT | 65% (at C6)[23] |

| Aryl Iodide | Terminal Alkyne | Pd(PhCN)₂Cl₂ (2) | None (Cu-free) | Base | Solvent | RT | Good to Excellent[22] |

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a powerful route to stilbenes and cinnamates.[24][25] This reaction is a cornerstone of C-C bond formation and has seen wide application in the synthesis of natural products and pharmaceuticals.[26]

Causality Behind Experimental Choices:

-

Mechanism Variation: Unlike the previous examples, the Heck reaction does not involve transmetalation. After oxidative addition, the alkene coordinates to the Pd(II) center, followed by a migratory insertion (syn-carbopalladation) step. The cycle is completed by a β-hydride elimination, which forms the product alkene and a hydrido-palladium complex.[27]

-

Base: The base (e.g., Et₃N, K₂CO₃) is required to neutralize the HBr generated during the final catalyst regeneration step.

-

Stereoselectivity: The β-hydride elimination step typically proceeds to give the more thermodynamically stable trans (E) isomer of the product alkene.[27]

Protocol 4: Heck Reaction of 6-Bromo-1,2,3,4-tetrahydroquinoline with Styrene

-

Combine 6-bromo-1,2,3,4-tetrahydroquinoline (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%) in a reaction vessel.

-

Add a base, such as triethylamine (Et₃N, 1.5-2.0 equiv.).

-

Add the alkene (e.g., styrene, 1.2-1.5 equiv.).

-

Add a polar aprotic solvent like DMF or NMP.

-

Degas the mixture, then heat under an inert atmosphere to 80-120 °C for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling, dilute the mixture with water and extract with an organic solvent like diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by silica gel chromatography to obtain the substituted alkene.

Workflow and Troubleshooting

A successful cross-coupling campaign relies on careful planning, execution, and analysis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ajrconline.org [ajrconline.org]

- 3. mdpi.com [mdpi.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 7. nobelprize.org [nobelprize.org]

- 8. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]

- 9. jmcct.com [jmcct.com]

- 10. jocpr.com [jocpr.com]

- 11. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. organic-synthesis.com [organic-synthesis.com]

- 19. jk-sci.com [jk-sci.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 22. Sonogashira Coupling [organic-chemistry.org]

- 23. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]

- 24. Heck Reaction [organic-chemistry.org]

- 25. Heck reaction - Wikipedia [en.wikipedia.org]

- 26. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

- 27. alfa-chemistry.com [alfa-chemistry.com]

Preparation of BET Bromodomain Inhibitors Using a Tetrahydroquinoline Scaffold: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Targeting Transcriptional Dysregulation with Novel Scaffolds

The Bromodomain and Extra-Terminal (BET) family of proteins (comprising BRD2, BRD3, BRD4, and the testis-specific BRDT) are critical epigenetic readers that recognize and bind to acetylated lysine residues on histone tails. This interaction tethers transcriptional machinery to chromatin, facilitating the expression of key genes involved in cell cycle progression and proliferation.[1][2] Dysregulation of BET protein function is a hallmark of numerous cancers and inflammatory diseases, making them a compelling therapeutic target.[1] A primary consequence of BET inhibition is the suppression of oncogenic transcription factors, most notably c-Myc, which is a key driver in many human cancers.[3][4][5]

The development of small-molecule inhibitors targeting the acetyl-lysine binding pocket of BET bromodomains has shown significant promise.[1] While many successful inhibitors are based on scaffolds like triazolodiazepines (e.g., JQ1), the exploration of novel chemical matter is crucial for improving potency, selectivity, and pharmacokinetic properties.[6] The 1,2,3,4-tetrahydroquinoline (THQ) core has emerged as a versatile and privileged scaffold in medicinal chemistry, offering a three-dimensional structure that can be strategically decorated to achieve high-affinity interactions with protein targets.[7][8][9] This guide provides a comprehensive overview and detailed protocols for the synthesis and evaluation of tetrahydroquinoline-based BET bromodomain inhibitors, with a focus on the well-characterized inhibitor, I-BET726 (GSK1324726A).[1][10]

The Tetrahydroquinoline Scaffold: A Privileged Structure for BET Inhibition

The selection of the tetrahydroquinoline scaffold is underpinned by several key advantages. Its non-planar, saturated heterocyclic ring allows for the precise spatial orientation of substituents to probe the depths of the BET bromodomain binding pocket. This three-dimensionality is often challenging to achieve with planar aromatic systems. Furthermore, the nitrogen atom in the ring system provides a convenient handle for synthetic modification, allowing for the introduction of various functional groups to modulate solubility, cell permeability, and target engagement.

In the case of I-BET726, X-ray crystallography has revealed that the tetrahydroquinoline core optimally positions the N-acetyl group and the 4-(4-chlorophenyl)amino substituent to engage with key residues in the BRD4 bromodomain.[1][7] The chlorophenyl group, for instance, occupies a hydrophobic pocket, contributing significantly to the ligand's binding affinity.[11] This structural insight provides a clear rationale for the potency of this chemical series and a roadmap for further optimization.

Synthetic Protocol: Preparation of a Tetrahydroquinoline-Based BET Inhibitor (I-BET726 Analog)

The following is a representative, multi-step synthesis for a core tetrahydroquinoline structure analogous to that found in potent BET inhibitors like I-BET726. This synthesis involves a key asymmetric aza-Michael addition to establish the stereochemistry, followed by a diastereoselective cyclization to form the tetrahydroquinoline ring system.[12]

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for a tetrahydroquinoline-based BET inhibitor.

Step-by-Step Experimental Procedure

Step 1: Asymmetric Aza-Michael Addition

-

To a solution of (E)-isopropyl but-2-enoyl-carbamate (1.0 eq) in a mixture of THF and toluene, add 4-bromoaniline (1.5 eq).

-

Add the palladium catalyst, for instance, [(R)-BINAP)]Pd(MeCN)2(OTf)2 (0.05 eq).

-

Stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the chiral amine intermediate.

Step 2: Reduction and Diastereoselective Cyclization

-

Dissolve the chiral amine intermediate from Step 1 in a mixture of ethanol and water.

-

Cool the solution to -15°C.

-